Bienvenue dans la boutique en ligne BenchChem!

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Lipophilicity ADME Sigma Receptor

This compound features a distinct 4-butoxybenzamide core linked to a 1-methylindoline moiety via a morpholinoethyl spacer, enabling systematic alkoxy chain SAR studies on sigma-1 receptor affinity and functional selectivity. Ideal for CNS probe development and off-target profiling. Ensure reproducible research with a compound whose precise architecture is sensitive to structural modifications.

Molecular Formula C26H35N3O3
Molecular Weight 437.584
CAS No. 921895-28-5
Cat. No. B2866447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
CAS921895-28-5
Molecular FormulaC26H35N3O3
Molecular Weight437.584
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
InChIInChI=1S/C26H35N3O3/c1-3-4-15-32-23-8-5-20(6-9-23)26(30)27-19-25(29-13-16-31-17-14-29)21-7-10-24-22(18-21)11-12-28(24)2/h5-10,18,25H,3-4,11-17,19H2,1-2H3,(H,27,30)
InChIKeyGFNWIYUKENMKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 921895-28-5): Core Identity and Classification


4-Butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 921895-28-5) is a synthetic small molecule with the molecular formula C26H35N3O3 and a molecular weight of 437.58 g/mol [1]. It belongs to the benzamide class and features a unique combination of a 4-butoxybenzamide core linked to a 1-methylindoline moiety via a morpholinoethyl spacer. This specific architecture distinguishes it from simpler benzamides and positions it within the chemical space explored for sigma receptor modulation and other central nervous system (CNS)-related targets [1].

Why 4-Butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide Cannot Be Casually Replaced by Other Benzamide or Indoline Analogs


The precise combination of the 4-butoxy substituent on the benzamide ring and the 1-methylindoline-5-yl group connected via a morpholinoethyl linker creates a distinct pharmacophore that is highly sensitive to structural modifications. Simple substitution of the butoxy chain with ethoxy, methoxy, or halogen groups, or replacement of the indoline with a plain phenyl ring, can drastically alter the molecule's lipophilicity (logP), hydrogen-bonding capacity, and conformational flexibility. These changes directly impact experimental binding kinetics (e.g., residence time) and functional selectivity at primary targets such as sigma receptors, where even minor structural tweaks have been shown to shift a compound from agonist to antagonist profiles [1]. Consequently, generic substitution poses a high risk of compromising the specific pharmacological profile required for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-Butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide Against Closest Analogs


Predicted Lipophilicity (clogP) Distinguishes the 4-Butoxy Derivative from Common Alkoxy Analogs

In silico profiling predicts a significantly higher lipophilicity for the 4-butoxy derivative compared to common analogs like 4-methoxy or 4-ethoxy variants, a physicochemical property that critically influences membrane permeability and target engagement for CNS targets like sigma receptors [1]. A class-level inference based on standard Hansch-Leo contributions suggests that the 4-butoxy chain contributes approximately +2.3 LogP units, compared to +1.5 for the 4-ethoxy analog (ΔclogP ≈ +0.8), placing the compound in an optimal lipophilicity window for blood-brain barrier penetration (typically clogP 2–5). This intermediate lipophilicity is preferred over less lipophilic short-chain analogs (which may not penetrate the CNS) and highly lipophilic long-chain analogs (which risk poor solubility and higher off-target binding).

Lipophilicity ADME Sigma Receptor

Sigma-1 Receptor Affinity Trend: Alkoxy Chain Length Optimization

In a published series of benzamide-derived sigma-1 receptor ligands, a clear structure-activity relationship (SAR) trend shows that affinity is exquisitely sensitive to the nature of the para-substituent on the benzamide ring [1]. While the exact Ki for compound 921895-28-5 is not reported in this specific paper, the study demonstrates that compounds with para-CN or para-NO2 groups achieve Ki values of 1.2–3.6 nM at S1R, whereas unsubstituted or bulkier substituents can lead to 10- to 100-fold reductions in affinity. The 4-butoxy group represents an intermediate-sized, electron-donating substituent that is expected to confer a unique affinity and selectivity profile distinct from both the high-affinity electron-withdrawing substituents and the low-affinity unsubstituted analog.

Sigma-1 Receptor Binding Affinity SAR

Morpholinoethyl-Indoline Scaffold: Impact on Subtype Selectivity Over Sigma-2

The presence of the 1-methylindoline-5-yl group linked via a morpholinoethyl bridge is a critical structural determinant for sigma-1 over sigma-2 selectivity. Literature on indole-based and isoindoline-based sigma ligands indicates that the indoline scaffold imparts a distinct selectivity signature compared to the more planar indole or the more flexible tetrahydroisoquinoline scaffolds [1]. For example, 5,6-dimethoxyisoindoline-based sigma-2 ligands achieve selectivity ratios (Ki(sigma-1)/Ki(sigma-2)) exceeding 1500, highlighting that the dihydroindole (indoline) core, particularly when combined with a basic amine linker, generally favors sigma-1 binding. While specific selectivity data for compound 921895-28-5 is not yet public, the structural homology with known sigma-1 preferring indoline derivatives suggests it will exhibit a sigma-1 biased profile, distinguishing it from sigma-2 selective probes used in oncology imaging.

Sigma-2 Receptor Subtype Selectivity Indoline

Limited Availability of Direct Quantitative Comparator Data

A thorough search of public repositories (ChEMBL, BindingDB, PubMed, Google Patents) reveals that direct, head-to-head biochemical or cellular activity data for CAS 921895-28-5 against its closest structural analogs (e.g., 4-ethoxy, 2-fluoro, or 3,5-dimethoxy variants with the same indoline-morpholinoethyl scaffold) have not yet been published in peer-reviewed literature or patents indexed in these databases. The primary evidence dimension available from authoritative, non-vendor sources is a structural class-level SAR inference derived from related benzamide sigma-1 ligand series [1]. Users should be aware that procurement decisions based on currently available public data must rely heavily on predicted physicochemical properties (e.g., clogP) and scaffold-based selectivity inferences until direct experimental comparison data is generated by the research community.

Data Gap Comparative Analysis Procurement Risk

Recommended Application Scenarios for 4-Butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide Based on Current Evidence


CNS-Penetrant Sigma-1 Receptor Probe Development

Given its predicted intermediate lipophilicity (clogP ~3.5–4.5) and indoline-based scaffold, this compound is best suited as a starting point for developing sigma-1 receptor probes intended for CNS applications. The 4-butoxy chain places it in a lipophilicity range favorable for passive blood-brain barrier penetration, while the morpholinoethyl-indoline core suggests sigma-1 bias over sigma-2, making it a candidate for neuroprotection or neuropathic pain studies [1].

Tool Compound for Alkoxy Chain SAR Studies in Benzamide Series

This compound fills a specific gap in the alkoxy chain SAR library (4-butoxy vs. more common methoxy, ethoxy, propoxy, or pentoxy analogs). Procurement of this compound is warranted when systematic studies of chain length effects on sigma receptor affinity, selectivity, and functional activity (e.g., agonist vs. antagonist switch) are the research goal [1].

Selectivity Profiling Against Closely Related CNS Targets

The 1-methylindoline-5-yl substituent, unique among commercial benzamide collections, makes this compound a valuable tool for profiling off-target interactions with other CNS receptors (e.g., dopamine D3, serotonin 5-HT3) that are known to bind benzamide-like pharmacophores [2]. This application is critical for de-risking hits emerging from phenotypic screens.

Negative Control or Comparator for High-Affinity Sigma-1 Ligands

Based on the SAR trend that electron-donating substituents (like butoxy) confer lower sigma-1 affinity than electron-withdrawing groups (like cyano or nitro), this compound could serve as a moderate-affinity comparator in experiments requiring a gradient of target engagement strength [1]. This is particularly valuable for dose-response studies where full receptor occupancy by a high-affinity ligand is not desired.

Quote Request

Request a Quote for 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.